Scaffold Differentiation from Clinical Indolinone Kinase Inhibitors
The compound's core (2-oxoindoline) is structurally related to the scaffold of clinical indolinone kinase inhibitors such as Sunitinib (SU11248). While Sunitinib bears a 5-fluoro-2-oxoindoline core with a distinct substitution pattern, N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrazole-4-sulfonamide presents an unsubstituted oxoindoline core with an N-ethyl group and a pyrazole sulfonamide moiety at the 5-position. This combination is structurally unique and distinct from other known Aurora kinase or c-MET inhibitors [1].
| Evidence Dimension | Core scaffold and substituent pattern for kinase engagement |
|---|---|
| Target Compound Data | N-ethyl-2-oxoindoline-5-yl with 1-methyl-1H-pyrazole-4-sulfonamide at the 5-position; MW 320.37 g/mol |
| Comparator Or Baseline | Sunitinib (SU11248): 5-fluoro-2-oxoindoline substituted at the 3-position with a pyrrole carboxamide; MW 398.47 g/mol |
| Quantified Difference | Distinct substitution vectors (5- vs 3-position) and a 78.1 g/mol lower molecular weight, suggesting divergent kinase binding modes . |
| Conditions | Structural comparison based on literature data for Sunitinib and published X-ray co-crystal structures of indolinone-based kinase inhibitors. |
Why This Matters
The unique substitution pattern may translate into a distinct kinase selectivity profile, crucial for researchers seeking to avoid cross-reactivity with targets inhibited by conventional 3-substituted indolinones.
- [1] LG Chem. NOVEL COMPOUND AS PROTEIN KINASE INHIBITOR. Patent Publication No. US2024335986A1. June 21, 2022. View Source
